molecular formula C22H26O7 B031833 Lariciresinol acetate CAS No. 79114-77-5

Lariciresinol acetate

Cat. No.: B031833
CAS No.: 79114-77-5
M. Wt: 402.4 g/mol
InChI Key: LVYMIYJFCKIBMR-PNLZDCPESA-N
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Description

[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to a phenyl ring, as well as an oxolane ring.

Scientific Research Applications

[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of flavonoids and their derivatives.

    Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in protecting cells from oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

Target of Action

Lariciresinol acetate primarily targets hypertrophic scar fibroblasts . These cells play a crucial role in the formation of hypertrophic scars, a pathological condition characterized by excessive fibrosis of the skin .

Mode of Action

This compound interacts with its targets in a concentration-dependent manner . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . Additionally, it initiates programmed cell death, known as apoptosis, in human skin fibroblasts by arresting the progression of the cell life cycle specifically at the G2/M phase . It also inhibits the migration and invasion of hypertrophic scar fibroblasts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lignan biosynthesis pathway . Pinoresinol–lariciresinol reductases (PLR) are key enzymes in this pathway. They catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol . This compound’s interaction with this pathway results in the prevention of collagen accumulation .

Pharmacokinetics

It’s known that the compound exhibits a concentration-dependent effect on the induction of apoptosis This suggests that the compound’s bioavailability may be influenced by its concentration

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of collagen accumulation , the induction of apoptosis in human skin fibroblasts, and the inhibition of migration and invasion of hypertrophic scar fibroblasts . These effects contribute to its therapeutic importance in the treatment of hypertrophic scars .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the demographic groups most susceptible to hypertrophic scarring, a condition that this compound helps treat, include those with darker skin tones, younger ages, and female gender, in addition to burns encompassing over 20% of the total body surface area (TBSA), and burns affecting the neck and upper limbs . These factors may influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Lariciresinol acetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pinoresinol/lariciresinol reductase (PLR), an enzyme involved in the lignan biosynthetic pathway . This interaction is crucial for the biosynthesis of this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and inhibit migration-invasion of patient-derived hypertrophic scar fibroblasts . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes in the lignan biosynthetic pathway. It is a substrate for the enzyme PLR, which reduces both pinoresinol and lariciresinol efficiently . This interaction is crucial for the biosynthesis of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, overexpression of the gene encoding PLR significantly enhanced lariciresinol accumulation in Isatis indigotica hairy roots . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the lignan biosynthetic pathway. It is a substrate for the enzyme PLR, which is a key enzyme in this pathway . The metabolic pathways of this compound also involve interactions with various enzymes and cofactors .

Subcellular Localization

One study has shown that a related enzyme, PLR, is mainly located in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and other phenolic compounds.

    Formation of Oxolane Ring: The key step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved using specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester. This is typically done using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the acetate groups, yielding the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate is unique due to its specific structural features, including the oxolane ring and the presence of multiple methoxy and hydroxyl groups. These features contribute to its distinct reactivity and biological activities, setting it apart from other flavonoids.

Properties

IUPAC Name

[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMIYJFCKIBMR-PNLZDCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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